Physicochemical Property Differentiation vs. Parent Scaffold 2-Phenylfuran-3-carboxylic acid
The target compound exhibits an ACD/LogP of 1.12, which is approximately 1.1 log units lower than the XLogP of 2.2 reported for the parent scaffold 2-phenylfuran-3-carboxylic acid (CAS 57697-76-4), indicating substantially reduced lipophilicity conferred by the morpholinomethyl substituent . The TPSA increases from 50.4 Ų (parent) to 63 Ų (target), while the hydrogen-bond acceptor count rises from 3 to 5 . These shifts move the compound closer to the optimal CNS drug-likeness space (LogP 1–3, TPSA < 90 Ų) and alter predicted aqueous solubility and membrane permeability profiles relative to the unsubstituted scaffold .
| Evidence Dimension | Computed LogP, TPSA, and H-bond acceptor count |
|---|---|
| Target Compound Data | ACD/LogP = 1.12; TPSA = 63 Ų; H-bond acceptors = 5; H-bond donors = 1; Rotatable bonds = 4 |
| Comparator Or Baseline | 2-Phenylfuran-3-carboxylic acid (CAS 57697-76-4): XLogP ≈ 2.2; TPSA ≈ 50.4 Ų; H-bond acceptors = 3; Rotatable bonds = 2 |
| Quantified Difference | ΔLogP ≈ -1.1; ΔTPSA ≈ +12.6 Ų; ΔH-bond acceptors = +2; ΔRotatable bonds = +2 |
| Conditions | Computed values: ACD/LogP (v14.00) for target; XLogP3-AA for comparator. Methods differ; values are cross-study comparable. |
Why This Matters
The 1.1-log-unit reduction in lipophilicity and increase in polar surface area directly affect solubility and permeability, making the target compound a more suitable lead for assays requiring aqueous solubility while retaining sufficient passive membrane permeability.
